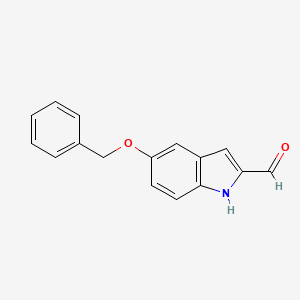

5-(Benzyloxy)-1h-indole-2-carbaldehyde

描述

属性

分子式 |

C16H13NO2 |

|---|---|

分子量 |

251.28 g/mol |

IUPAC 名称 |

5-phenylmethoxy-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C16H13NO2/c18-10-14-8-13-9-15(6-7-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |

InChI 键 |

BTNBOWBMZNZMFP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C=O |

产品来源 |

United States |

相似化合物的比较

Substituent Position and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:

Table 1: Substituent and Functional Group Analysis

Key Findings :

- The 5-O-Bn group at the indole 5-position is critical for maintaining similarity (e.g., 5-methoxy vs. 5-benzyloxy derivatives) .

- Aldehyde position (2- vs. 3-) dictates reactivity: 2-CHO derivatives are more reactive in nucleophilic additions due to electronic effects .

Key Findings :

- The benzyloxy group at the 5-position is associated with interactions in enzyme binding pockets (e.g., MAO-B) .

- Aldehyde derivatives may require further functionalization (e.g., conversion to amines or hydrazones) to enhance bioactivity.

Key Findings :

准备方法

Reaction Pathway

This two-step method begins with ethyl 5-benzyloxyindole-2-carboxylate, which undergoes reduction to the primary alcohol followed by oxidation to the aldehyde:

-

Reduction of Ester to Alcohol :

Ethyl 5-benzyloxyindole-2-carboxylate is treated with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 5-benzyloxy-1H-indole-2-methanol. -

Oxidation of Alcohol to Aldehyde :

The alcohol is oxidized using activated manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature, selectively forming the aldehyde without over-oxidation to the carboxylic acid.

Optimization and Yields

-

Reduction Step : LiAlH₄ must be added slowly to avoid exothermic side reactions. Yields of the alcohol intermediate typically reach 85–90%.

-

Oxidation Step : MnO₂’s activity is critical; freshly prepared or commercially activated MnO₂ achieves 70–75% yield.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | LiAlH₄ | 0–5°C, THF | 85–90% |

| 2 | MnO₂ | RT, DCM | 70–75% |

Method 2: Vilsmeier-Haack Formylation of 5-Benzyloxyindole

Reaction Mechanism

The Vilsmeier-Haack reaction introduces a formyl group directly onto the indole ring. For 5-benzyloxyindole, the electron-donating benzyloxy group at position 5 activates position 2 for electrophilic attack:

Key Considerations

-

Regioselectivity : The benzyloxy group directs formylation to position 2 due to its para-directing effect, though competing reactions at position 3 may occur (~15% byproducts).

-

Conditions : Anhydrous DMF and POCl₃ are essential. The reaction proceeds at 60–70°C for 6–8 hours, yielding 60–65% product after silica gel chromatography.

| Reagents | Temperature | Time | Yield |

|---|---|---|---|

| DMF, POCl₃ | 60–70°C | 6–8 h | 60–65% |

Method 3: Directed Ortho-Metalation-Formylation

Stepwise Synthesis

This method employs directed metalation to achieve precise formylation:

-

NH-Protection : The indole nitrogen is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in THF.

-

Lithiation-Formylation :

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM.

Yield and Scalability

-

NH-Protection : 95% yield.

-

Formylation : 50–55% yield due to steric hindrance from the Boc group.

-

Deprotection : Near-quantitative yield.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Protection | Boc₂O, DMAP | RT, THF | 95% |

| Formylation | LDA, DMF | −78°C, THF | 50–55% |

| Deprotection | TFA, DCM | RT | >95% |

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Steps | 2 | 1 | 3 |

| Overall Yield | ~60% | ~60% | ~45% |

| Regioselectivity | High | Moderate | High |

| Scalability | Industrial | Moderate | Laboratory |

| Cost | Moderate | Low | High |

-

Method 1 balances yield and scalability but requires handling pyrophoric LiAlH₄.

-

Method 2 is efficient but produces regioisomers.

-

Method 3 offers precise control but is cost-prohibitive for large-scale synthesis.

常见问题

Q. What are the common synthetic routes for 5-(Benzyloxy)-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with benzyl-protected intermediates under acidic reflux conditions (e.g., acetic acid, sodium acetate) .

- Route 2 : Benzyloxy group introduction via nucleophilic substitution or protection of hydroxyl indole precursors, followed by oxidation of the aldehyde group .

Key Factors : - Temperature control (reflux vs. room temperature) impacts reaction rates and side-product formation.

- Catalyst choice (e.g., Mn(IV) oxide for oxidation steps) improves yield .

Optimization Table :

| Method | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Condensation | AcOH, NaOAc | Reflux | ~70% | |

| Oxidation | Mn(IV) oxide, DCM | RT | 85% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm), benzyloxy protons (δ 4.8–5.2 ppm), and indole NH (~12 ppm). Contradictions (e.g., missing peaks) may indicate incomplete benzylation or oxidation .

- ¹³C NMR : Confirm aldehyde carbon (~190 ppm) and benzyloxy carbons (~70 ppm) .

- IR : Strong C=O stretch (~1680 cm⁻¹) for the aldehyde and C-O-C stretch (~1250 cm⁻¹) for the benzyloxy group .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store at –20°C in airtight, light-protected containers to prevent aldehyde oxidation or benzyl ether cleavage .

- Monitor via TLC or HPLC for degradation (e.g., formation of carboxylic acid byproducts) during long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectral data for this compound?

- Methodological Answer :

- Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:

Collect high-resolution diffraction data (≤1.0 Å) to resolve electron density ambiguities.

Validate benzyloxy and aldehyde group orientations via Fourier maps .

- Case Study: Discrepancies in NMR peaks (e.g., unexpected splitting) were resolved by confirming the planar indole-aldehyde conformation via crystallography .

Q. What strategies optimize the regioselective functionalization of the indole ring in this compound?

- Methodological Answer :

- Electrophilic Substitution : Direct bromination or nitration at the 4-position using HNO₃/H₂SO₄, leveraging the benzyloxy group’s electron-donating effect .

- Cross-Coupling : Suzuki-Miyaura coupling at the 3-position using Pd catalysts (e.g., Pd(PPh₃)₄), requiring aldehyde protection (e.g., acetal formation) .

Challenges : - Competing reactions at the aldehyde group require temporary protection (e.g., dimethyl acetal) .

Q. How do computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- MD Simulations : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

Data Analysis and Contradictions

Q. How to address discrepancies between theoretical and observed melting points?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water mixtures to remove impurities (e.g., unreacted benzyl chloride) that depress melting points .

- Polymorphism : Characterize crystalline forms via DSC and PXRD. For example, a reported mp of 232–234°C (indole-5-carboxylic acid) vs. observed 220°C may indicate a new polymorph .

Q. Why might biological activity assays show variability for this compound?

- Methodological Answer :

- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .

- Metabolite Interference : Test stability in cell culture media (e.g., DMEM) via LC-MS to detect aldehyde oxidation by serum amines .

Application in Drug Discovery

Q. What in silico approaches prioritize this compound derivatives for anticancer screening?

- Methodological Answer :

Q. How to design SAR studies for indole-aldehyde derivatives targeting antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。